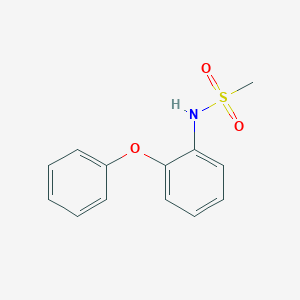

N-(2-phenoxyphenyl)methanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFHNGGYRUTXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966070 | |

| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-51-6 | |

| Record name | 2′-Phenoxymethanesulfonanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51765-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenoxyphenyl)methanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-phenoxyphenyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-phenoxyphenyl)methanesulfonamide: A Technical Overview

CAS Number: 51765-51-6

Synonyms: 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B

This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and drug development professionals, primarily due to its classification as a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. This document outlines its chemical and physical properties, potential synthetic pathways, analytical characterization, and the limited available information on its biological relevance.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C13H13NO3S.[1][2] Its molecular weight is approximately 263.31 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H13NO3S | [1][2] |

| Molecular Weight | 263.31 g/mol | [1][2] |

| CAS Number | 51765-51-6 | [1] |

| Appearance | Off-white Powder / Solid | [][4] |

| Melting Point | 122.5-123.4°C | [4] |

| XLogP3 | 2.8 | [5] |

| Topological Polar Surface Area | 63.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Relationship to Nimesulide

This compound is principally recognized as "Nimesulide EP Impurity B," indicating it is a process-related impurity in the synthesis of Nimesulide.[1][2] Nimesulide itself is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound.[6] This relationship underscores the importance of monitoring and controlling the levels of this impurity during Nimesulide production.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. Nimesulide Imp. B (EP) - Analytica Chemie [analyticachemie.in]

- 5. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, with the CAS number 51765-51-6, possesses a unique set of physicochemical characteristics that are crucial for its handling, synthesis, and potential biological activity.[1] A summary of its key properties is presented below.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | --- | [1][2] |

| Molecular Weight | 263.31 g/mol | --- | [1][2] |

| Melting Point | 126 °C | Experimental | [3] |

| Boiling Point | 475.0 ± 47.0 °C | Predicted | [4] |

| Water Solubility | Data not available | --- | |

| logP (Octanol-Water Partition Coefficient) | 2.8 | Computed (XLogP3) | [1] |

| pKa (Acid Dissociation Constant) | Data not available | --- | |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 4 | Computed | [1] |

| Topological Polar Surface Area (TPSA) | 63.8 Ų | Computed | [1] |

| Exact Mass | 263.06161445 Da | Computed | [1] |

| Complexity | 344 | Computed | [1] |

Synthesis and Relationship to Nimesulide

This compound is a direct precursor in the synthesis of Nimesulide. The primary synthetic route involves the nitration of this compound to introduce a nitro group at the para position of the phenoxy-substituted ring.

This synthetic relationship is crucial as this compound is often found as an impurity in Nimesulide preparations.[1]

Biological Context: Relationship to COX-2 Inhibition

While there is limited direct research on the biological activity of this compound, its derivative, Nimesulide, is a well-known selective inhibitor of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The structural similarity suggests that any biological activity of this compound would likely be evaluated in the context of COX enzyme inhibition.

Detailed Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small, dry sample of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent (e.g., water) at a given temperature.

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle. To remove any undissolved solid, the samples are centrifuged at a high speed.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with the solvent to a concentration within the analytical instrument's linear range.

-

Quantification: The concentration of the diluted solution is determined using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The original solubility is then calculated by accounting for the dilution factor.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To measure the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The following diagram illustrates a general workflow for determining these key physicochemical properties.

References

- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-(Methylsulfonyl)-N-(2-phenoxyphenyl)MethanesulfonaMide CAS#: 905858-63-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-phenoxyphenyl)methanesulfonamide

This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its synonyms, trade names, and physicochemical properties, alongside experimental protocols for its analysis and synthesis.

Chemical Identity and Synonyms

This compound is a sulfonamide derivative. It is most commonly known in the pharmaceutical industry as Nimesulide EP Impurity B . Due to its role as an impurity and a synthetic intermediate, it is not marketed under any trade names.

Below is a table summarizing its various identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 51765-51-6 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Synonyms | 2'-phenoxymethanesulfonanilide, Nimesulide Impurity B, (2-phenoxy)methylsulfonylaniline, 2-phenoxymethanesulfonanilide |

Physicochemical and Analytical Data

The following table summarizes key physicochemical and analytical parameters for this compound.

| Property | Value | Reference |

| Melting Point | 122.0 - 124.0 °C | |

| Purity (by HPLC) | >99.0% | |

| Loss on Drying | ≤0.50% | |

| Single Impurity | ≤0.50% | |

| Total Impurities | <1.00% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(substituted phenyl)-methanesulfonamides typically shows characteristic absorption bands. The N-H stretching vibrations are observed in the range of 3298–3232 cm⁻¹. Asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The S-N stretching vibrations are found in the range of 926–833 cm⁻¹[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Protocols

This section details the experimental methodologies for the analysis and synthesis of this compound.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the simultaneous determination of Nimesulide and its impurities, including this compound (Impurity B).

-

Chromatographic Conditions:

-

Retention Times:

-

System Suitability: The resolution between nimesulide and impurity D should be at least 3.20, and between impurity D and impurity C, at least 2.40, indicating good separation[4].

-

Limits of Detection (LOD) and Quantification (LOQ):

Synthesis Pathway

This compound is a key intermediate and a known impurity in the synthesis of Nimesulide [N-(4-nitro-2-phenoxyphenyl)methanesulfonamide]. One of the synthetic routes to Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (I)[5]. This precursor is this compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and analytical workflows related to this compound.

Caption: Synthesis and Degradation Pathways of Nimesulide.

Caption: HPLC Analysis Workflow for Nimesulide and its Impurities.

References

Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide

For researchers and drug development professionals engaged in studies involving N-(2-phenoxyphenyl)methanesulfonamide, a clear understanding of its fundamental physicochemical properties is essential. This technical summary provides the core molecular formula and weight of the compound, presented for straightforward reference.

Core Molecular Data

The essential molecular details for this compound are summarized in the table below. This information is foundational for any experimental design, analytical procedure, or computational modeling involving this compound.

| Property | Value |

| Molecular Formula | C13H13NO3S[1][2][3] |

| Molecular Weight | 263.31 g/mol [1][2] |

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of N-(2-phenoxyphenyl)methanesulfonamide, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide, is limited in publicly available scientific literature. This guide, therefore, extrapolates the mechanism of action from its structurally similar and well-characterized parent compound, Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) . It is presumed that this compound shares a similar mechanistic profile due to its core structural analogy.

Executive Summary

This compound is a compound belonging to the sulfonanilide class. Based on the extensive research conducted on its parent compound, Nimesulide, the primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, theoretically leading to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] Beyond its primary mode of action, Nimesulide exhibits a multifactorial anti-inflammatory profile, which includes the modulation of various other cellular pathways involved in inflammation and pain.[1][4] These secondary mechanisms contribute to its overall therapeutic effect and include the inhibition of pro-inflammatory cytokine release, reduction of oxidative stress, and modulation of transcription factors such as NF-κB.[5][6]

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[1][7] By selectively binding to and inhibiting COX-2, the compound prevents the synthesis of these pro-inflammatory mediators.[3]

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the inhibitory potency of Nimesulide against COX-1 and COX-2 enzymes from various studies. This data highlights the compound's selectivity for COX-2.

| Enzyme | Assay Type | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| COX-1 | Human Platelets (TXB2 formation) | >100 | ~0.0076 - ~18 | [3][8][9] |

| COX-2 | Human Monocytes (PGE2 formation) | 0.07 - 70 (time-dependent) | [8] | |

| COX-2 | Purified Human Recombinant | 26 | [10] |

Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Secondary and Pleiotropic Mechanisms of Action

In addition to selective COX-2 inhibition, Nimesulide has been shown to exert its anti-inflammatory effects through several other mechanisms:

-

Inhibition of Oxidant Production: It can inhibit the release of reactive oxygen species (ROS), such as hypochlorous acid, from activated neutrophils, thereby reducing oxidative stress at the site of inflammation.[4]

-

Modulation of Cytokine and Mediator Release: Nimesulide can decrease the release of histamine from mast cells and inhibit the production of platelet-activating factor (PAF).[4]

-

Inhibition of Metalloproteinases: It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as stromelysin, which are involved in cartilage degradation in conditions like osteoarthritis.[4]

-

Modulation of Transcription Factors: Studies have indicated that Nimesulide can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5][11]

-

Induction of Apoptosis in Cancer Cells: In some cancer cell lines, Nimesulide has been shown to induce apoptosis by enhancing the expression of the tumor suppressor PTEN and modulating the PI3K/Akt signaling pathway.[5][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound, based on the known actions of Nimesulide.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation [arrowhead=normal]; Compound -> COX2 [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }

Figure 1: Primary mechanism of action via COX-2 inhibition.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(e.g., COX-2, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> IKK; IKK -> IkB [label="Phosphorylation\n& Degradation", fontsize=8]; IkB -> NFkB_IkB [arrowhead=none]; NFkB -> NFkB_IkB [arrowhead=none]; NFkB_IkB -> NFkB [label="Activation"]; NFkB -> Nucleus; Nucleus -> Gene_Expression [label="Transcription"]; Compound -> IKK [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }

Figure 2: Modulation of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of COX inhibitors like Nimesulide. These can be adapted to study this compound.

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

This protocol outlines a method to determine the IC50 values for COX-1 and COX-2.

-

Enzyme and Reagent Preparation:

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare a solution of heme as a cofactor.

-

Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

-

Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Celecoxib).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add the test compound or reference inhibitor at various concentrations to the designated wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a saturated solution of stannous chloride or hydrochloric acid).

-

-

Detection and Analysis:

-

The product of the reaction (PGH2) is unstable and is typically converted to a more stable product like PGE2, which can be quantified.

-

Quantify the amount of prostaglandin produced using a colorimetric or fluorometric method, or by ELISA.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- COX-1/COX-2 Enzymes\n- Test Compound\n- Substrate (Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Enzyme_Inhibitor [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\nwith Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify_Product [label="Quantify Prostaglandin\nProduct (e.g., ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Enzyme_Inhibitor; Incubate_Enzyme_Inhibitor -> Initiate_Reaction; Initiate_Reaction -> Stop_Reaction; Stop_Reaction -> Quantify_Product; Quantify_Product -> Calculate_IC50; Calculate_IC50 -> End; }

Figure 3: General workflow for a COX inhibition enzymatic assay.

Prostaglandin E2 (PGE2) Immunoassay in Cell Culture

This protocol measures the effect of the compound on PGE2 production in a cellular context.

-

Cell Culture and Stimulation:

-

Culture appropriate cells (e.g., human monocytes or macrophages) in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

-

-

Sample Collection:

-

After the stimulation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

PGE2 Quantification (ELISA):

-

Use a commercial Prostaglandin E2 ELISA kit.

-

Add standards and samples (cell culture supernatant) to the wells of an antibody-coated microplate.

-

Add a PGE2-enzyme conjugate (e.g., PGE2-HRP).

-

Incubate to allow for competitive binding between the PGE2 in the sample and the PGE2-enzyme conjugate for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the inhibition of PGE2 production at different concentrations of the test compound.

-

Conclusion

This compound, by virtue of its structural similarity to Nimesulide, is anticipated to function primarily as a selective inhibitor of cyclooxygenase-2. This targeted action on a key enzyme in the inflammatory pathway is likely supplemented by a range of secondary mechanisms that collectively contribute to its anti-inflammatory and analgesic properties. The experimental protocols detailed herein provide a framework for the comprehensive evaluation of its mechanism of action and for comparing its activity profile with that of other NSAIDs. Further research is warranted to definitively characterize the specific pharmacological properties of this compound.

References

- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 2. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]

- 6. journaljpri.com [journaljpri.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide to Nimesulide Impurity B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, designated as Nimesulide impurity B. This document details its chemical identity, potential origins, analytical methodologies for detection and quantification, and available data on its characteristics. This guide is intended to be a valuable resource for professionals involved in the quality control, formulation development, and regulatory submission of Nimesulide.

Introduction to Nimesulide and its Impurities

Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As with any active pharmaceutical ingredient (API), the purity of Nimesulide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies worldwide require stringent control and monitoring of these impurities.

Nimesulide impurity B is chemically identified as this compound. Its presence in the final drug product needs to be carefully monitored to ensure it does not exceed established safety thresholds.

Chemical Profile of Nimesulide Impurity B

A clear understanding of the chemical properties of this compound is fundamental for developing appropriate analytical methods and control strategies.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Nimesulide EP Impurity B, 2'-phenoxymethanesulfonanilide | [2] |

| CAS Number | 51765-51-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1][2] |

Potential Origins and Synthesis

Understanding the potential formation pathways of Nimesulide impurity B is crucial for its control. It can be formed as a process-related impurity during the synthesis of Nimesulide or as a degradation product.

One of the synthetic routes for Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (which is Nimesulide impurity B) with nitric acid in acetic acid. In this process, incomplete nitration can lead to the presence of unreacted starting material, this compound, in the final Nimesulide product.[3]

Another potential route for the formation of impurities is through the degradation of the Nimesulide molecule under various stress conditions.[4]

Logical Relationship: Synthesis of Nimesulide and the Origin of Impurity B

Caption: Synthesis pathway of Nimesulide highlighting the formation of Impurity B.

Analytical Methodologies

The accurate detection and quantification of Nimesulide impurity B are essential for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

RP-HPLC Method for the Determination of Nimesulide and its Impurities

Several studies have reported RP-HPLC methods for the simultaneous determination of Nimesulide and its related substances. While specific validation data for impurity B is not always detailed, the chromatographic conditions provided are suitable for its separation and quantification.

Table of Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Zorbax Extend C18 (150 x 4.6 mm, 5 µm)[5] | ODS C-18 RP column (25 cm x 4.6 mm I.D.)[6] |

| Mobile Phase | Acetonitrile:Triethylamine:Water (45:0.5:54.5 v/v/v), pH 5.2 with formic acid[5] | Methanol:Water (50:50 v/v)[6] |

| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] |

| Detection | UV at 230 nm[5] | UV at 230 nm[6] |

| Column Temperature | 40 °C[5] | Ambient |

| Injection Volume | 20 µL[5] | 25 µL[6] |

Experimental Protocol: RP-HPLC Analysis

The following is a generalized protocol based on published methods for the analysis of Nimesulide and its impurities, including impurity B.

1. Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase as described in the table of chromatographic conditions. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Nimesulide and Nimesulide impurity B reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Nimesulide drug substance or a powdered tablet equivalent in the mobile phase to obtain a suitable concentration for analysis.

2. Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and system suitability parameters (e.g., tailing factor, theoretical plates).

-

Inject the sample solution.

-

Identify the peaks of Nimesulide and impurity B based on their retention times compared to the standard.

-

Calculate the amount of impurity B in the sample using the area normalization method or by comparison with the standard.

3. Method Validation Parameters: While specific quantitative data for impurity B is not extensively available in the reviewed literature, a typical method validation would include the following parameters with their generally accepted limits:

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the impurity peak from the main drug and other impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Accuracy | % Recovery within 80-120% |

| Precision | Relative Standard Deviation (RSD) ≤ 2% |

Quantitative Data for Related Nimesulide Impurities (for reference):

While specific LOD and LOQ values for Nimesulide Impurity B were not found in the surveyed literature, the following data for other impurities provides an indication of the sensitivity of the analytical methods.

| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Nimesulide Impurity C (2-phenoxyaniline) | 0.0044 | 0.0146 | [5] |

| Nimesulide Impurity D (2-phenoxy-4-nitroaniline) | 0.0026 | 0.0085 | [5] |

| Nimesulide | 0.98 | 2.97 | [4] |

Experimental Workflow: RP-HPLC Analysis of Nimesulide Impurity B

Caption: A typical workflow for the RP-HPLC analysis of Nimesulide Impurity B.

Biological Activity

There is currently no readily available information in the scientific literature regarding the specific pharmacological or toxicological activities of this compound. As an unreacted starting material or a related substance, its biological effects are not expected to be the same as the active pharmaceutical ingredient, Nimesulide. In the absence of such data, controlling its level in the final drug product to as low as reasonably practicable is a standard precautionary measure in the pharmaceutical industry.

Conclusion

This compound, or Nimesulide impurity B, is a critical quality attribute to be monitored in the production of Nimesulide. Its primary origin is likely as an unreacted starting material from the synthesis process. Validated RP-HPLC methods are available and suitable for its detection and quantification. While specific quantitative data such as LOD and LOQ for impurity B are not widely published, the methodologies presented provide a solid foundation for its control. Continuous monitoring and adherence to regulatory guidelines are paramount to ensure the quality, safety, and efficacy of Nimesulide-containing drug products. Further research into the potential biological activities of this impurity would be beneficial for a more comprehensive risk assessment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]

- 4. ajpamc.com [ajpamc.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. ijpsonline.com [ijpsonline.com]

Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(2-phenoxyphenyl)methanesulfonamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.03 | s | 3H | -SO₂CH₃ | DMSO-d₆ |

| 6.81 | d, J=2 Hz | 1H | Ar-H | DMSO-d₆ |

| 6.94-7.00 | m | 3H | Ar-H | DMSO-d₆ |

| 7.06-7.08 | m | 2H | Ar-H | DMSO-d₆ |

| 7.19-7.31 | m | 4H | Ar-H | DMSO-d₆ |

| 7.41-7.46 | m | 3H | Ar-H | DMSO-d₆ |

| 9.59 | s | 1H | -NH- (D₂O exchangeable) | DMSO-d₆ |

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 39.7 | -SO₂C H₃ | DMSO-d₆ |

| 114.8 | 2 x Ar-CH | DMSO-d₆ |

| 119.0 | 2 x Ar-CH | DMSO-d₆ |

| 119.1 | Ar-C | DMSO-d₆ |

| 120.2 | Ar-CH | DMSO-d₆ |

| 120.7 | Ar-CH | DMSO-d₆ |

| 121.4 | Ar-CH | DMSO-d₆ |

| 124.7 | Ar-CH | DMSO-d₆ |

| 127.7 | Ar-CH | DMSO-d₆ |

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for this compound and Related Sulfonamides

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound |

| 3292 | N-H stretch | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2] |

| 1331 - 1317 | Asymmetric SO₂ stretch | N-(substituted phenyl)-methanesulphonamides[3] |

| 1157 - 1139 | Symmetric SO₂ stretch | N-(substituted phenyl)-methanesulphonamides[3] |

| 1588, 1573, 1509, 1489 | Aromatic C=C stretch | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2] |

| 926 - 833 | S-N stretch | N-(substituted phenyl)-methanesulphonamides[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Exact Mass | 263.061614 g/mol | Computed |

| Monoisotopic Mass | 263.0616 Da | Predicted |

| [M+H]⁺ | 394.1 (for a related compound) | Electrospray (ES) |

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]⁺ value is for a closely related, larger compound and is provided for context.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized chemical compound like this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. spectrabase.com [spectrabase.com]

- 5. PubChemLite - N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide on N-(2-phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide, a molecule of significant interest within pharmaceutical research and development, is primarily recognized as a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Consequently, it is often referred to as Nimesulide Impurity B. This technical guide provides a comprehensive overview of the available scientific data concerning this compound, with a focus on its chemical synthesis. Despite extensive investigation, publicly available literature does not contain specific quantitative data on the biological activity of this compound itself. This document summarizes its known characteristics and provides a procedural outline for its synthesis, which is crucial for its use as a reference standard in impurity profiling of Nimesulide.

Chemical Identity and Properties

This compound is a sulfonamide derivative with the following chemical properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B | [1] |

| CAS Number | 51765-51-6 | [1] |

| Molecular Formula | C13H13NO3S | [2][] |

| Molecular Weight | 263.31 g/mol | [1][2] |

Synthesis

The synthesis of this compound is primarily relevant in the context of the manufacturing of Nimesulide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound (referred to as compound I in the synthesis)[4]. This indicates that this compound is a key intermediate in this particular synthetic pathway.

A common method for the preparation of sulfonamides involves the reaction of an aniline with a sulfonating agent. For N-(substituted phenyl)sulfonamides, this can be achieved by reacting the corresponding aniline with a sulfonyl chloride in the presence of a base or a catalyst[5].

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.

Biological Activity

A thorough review of the scientific literature reveals a significant gap in the characterization of the specific biological activity of this compound. While its parent compound, Nimesulide, is a well-documented selective COX-2 inhibitor, there is no conclusive, quantitative data (e.g., IC50, EC50 values) available for this compound itself. Its primary role in the literature is that of a reference standard for the analytical monitoring of Nimesulide purity[2][6].

The sulfonamide functional group is a known pharmacophore present in many drugs with antibacterial properties[7]. However, without specific experimental data, any potential biological activity of this compound remains speculative.

Experimental Protocols

Due to the lack of published studies on the biological activity of this compound, this section outlines a hypothetical experimental workflow for its analysis as a pharmaceutical impurity, which is its most common application.

Quantification of this compound in Nimesulide Samples

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for the separation and quantification of pharmaceutical impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components.

-

Reference standard of this compound.

-

Reference standard of Nimesulide.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution. The exact gradient program would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Nimesulide drug substance or product in the solvent to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.

Signaling Pathways

There is no information available in the reviewed literature regarding specific signaling pathways that are modulated by this compound. Research has focused on the well-established mechanism of action of Nimesulide, which involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.

Conclusion

This compound is a compound of interest primarily due to its status as a known impurity of Nimesulide. While its synthesis is understood within the context of Nimesulide production, there is a notable absence of data regarding its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological and toxicological profile of this molecule. Such studies would be invaluable for a more comprehensive understanding of the safety and quality of Nimesulide-containing pharmaceutical products.

References

- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]

- 5. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. datasheets.scbt.com [datasheets.scbt.com]

The Role of N-(2-phenoxyphenyl)methanesulfonamide in Cyclooxygenase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide, a molecule structurally related to the selective COX-2 inhibitor Nimesulide, presents an interesting case for the study of cyclooxygenase (COX) pathway modulation. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of such compounds with COX-1 and COX-2 enzymes. While specific inhibitory data for this compound is not extensively available in public literature, this document details the established experimental protocols, data presentation frameworks, and signaling pathway visualizations essential for its evaluation as a potential cyclooxygenase inhibitor.

Introduction to this compound

This compound is recognized primarily as a process impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4][5] Nimesulide itself is prescribed for acute pain and inflammatory conditions.[6][7] Given the structural similarity between this compound and its parent compound, Nimesulide, a thorough investigation into its own potential to interact with and modulate the activity of COX enzymes is warranted. Understanding the pharmacological profile of such related compounds is crucial for both drug safety and the discovery of new therapeutic agents.

The Cyclooxygenase (COX) Signaling Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[8][9][10]

Quantitative Data on COX Inhibition

A critical aspect of characterizing a potential NSAID is to determine its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This allows for the calculation of a selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | [Data Not Available] | [Data Not Available] |

| COX-2 | [Data Not Available] | ||

| Nimesulide | COX-1 | 7.3 | 7.3[11] |

| COX-2 | 1.0[11] | ||

| Celecoxib (Reference) | COX-1 | 7.6 | 7.6[11] |

| COX-2 | 1.0[11] |

Table 1: Comparative COX Inhibition Data. Note: Values for this compound are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the key experiments required to determine the COX inhibitory activity of a compound like this compound.

In Vitro COX Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, hematin, L-epinephrine, and the appropriate enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Detection: The product of the reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay measures the inhibition of PGE2 production in a cellular context, providing insights into the compound's activity in a more physiologically relevant system.

Objective: To determine the effect of this compound on PGE2 production in stimulated cells.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages or human monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test compound (this compound) dissolved in DMSO

-

PGE2 Enzyme Immunoassay (EIA) kit

-

24- or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.[8][9][10][12][13]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound, as a close structural analog and known impurity of the selective COX-2 inhibitor Nimesulide, represents a compound of interest for its potential interaction with cyclooxygenase enzymes. While direct evidence of its inhibitory activity is currently limited in the public domain, the established and robust methodologies detailed in this guide provide a clear pathway for its comprehensive pharmacological characterization.

Future research should focus on performing in vitro and cell-based assays to determine the IC50 values of this compound for both COX-1 and COX-2. Such studies would elucidate its potency and selectivity, thereby clarifying its potential contribution to the pharmacological profile of Nimesulide preparations and assessing its own potential as a modulator of the cyclooxygenase pathway. Further investigations could also explore its binding mode within the active sites of COX-1 and COX-2 through molecular docking studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Nimesulide Impurities | SynZeal [synzeal.com]

- 6. veeprho.com [veeprho.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arborassays.com [arborassays.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide from 2-phenoxyaniline. This compound is a key chemical intermediate and a known metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1] Understanding its synthesis is crucial for researchers involved in the development of anti-inflammatory agents and for those studying the metabolic pathways of related drugs. This protocol outlines the reaction of 2-phenoxyaniline with methanesulfonyl chloride, followed by purification and characterization of the final product.

Experimental Protocol

This protocol is based on the general principles of methanesulfonylation of anilines.

Materials:

-

2-Phenoxyaniline (99%)

-

Methanesulfonyl chloride (≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Dichloromethane (anhydrous, ≥99.8%)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the final compound.

-

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₃S | [2] |

| Molecular Weight | 263.31 g/mol | [2] |

| Melting Point | 122.0-124.0 °C | [1] |

| Purity (HPLC) | >99.0% | [1] |

| ¹H NMR (DMSO-d₆) | Spectra available | [3] |

| ¹³C NMR (DMSO-d₆) | Spectra available | [3] |

| FT-IR (KBr, cm⁻¹) | N-H stretch: 3298-3232, Asymmetric SO₂ stretch: 1331-1317, Symmetric SO₂ stretch: 1157-1139 | [4] |

| Mass Spectrum | Predicted m/z: [M+H]⁺ 264.06888, [M+Na]⁺ 286.05082 | [5] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified Cyclooxygenase-2 (COX-2) signaling pathway.

Applications in Drug Development

This compound is structurally related to Nimesulide, a selective inhibitor of cyclooxygenase-2 (COX-2).[6][7] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[6][8] By selectively inhibiting COX-2, NSAIDs like Nimesulide can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

As a significant metabolite and impurity of Nimesulide, the synthesis and availability of pure this compound are important for several reasons:[1][9]

-

Pharmacokinetic and Metabolic Studies: It serves as a reference standard for studying the metabolism and pharmacokinetics of Nimesulide.

-

Impurity Profiling: In the pharmaceutical manufacturing of Nimesulide, it is used as a standard to quantify impurities, ensuring the quality and safety of the final drug product.

-

Lead Compound for Novel Therapeutics: The this compound scaffold can be used as a starting point for the synthesis of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties as anti-inflammatory or anticancer agents.[6][8][10] Researchers have explored modifications of this structure to develop new COX-2 inhibitors.[10]

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. PubChemLite - N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]

- 6. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 7. What is Nimesulide used for? [drugs.com]

- 8. Nimesulide - Wikipedia [en.wikipedia.org]

- 9. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Synthesis and Characterization of N-(2-phenoxyphenyl)methanesulfonamide: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative with potential anti-inflammatory properties. The synthesis involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base. This application note also includes a summary of the compound's physical and chemical properties, its likely mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway, and detailed experimental procedures for its synthesis and characterization.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. Structurally related compounds, such as Nimesulide, are known for their anti-inflammatory effects, which are primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[1] The inhibition of COX-2 is a key therapeutic target for treating inflammation and pain, as COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[2][3] This document outlines a straightforward and efficient method for the synthesis of this compound and provides key characterization data.

Data Presentation

A summary of the physical, analytical, and yield data for the synthesized this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃S | |

| Molecular Weight | 263.31 g/mol | |

| Melting Point | 122.0-124.0 °C | |

| Appearance | Off-white to white solid |

Table 2: Synthesis and Characterization Data

| Parameter | Result | Reference |

| Reaction Yield | Up to 99% | |

| Purity (HPLC) | >99.0% | |

| ¹H NMR (DMSO-d₆, ppm) | Anticipated | |

| δ 9.55 (s, 1H, NH) | ||

| δ 7.50-6.80 (m, 9H, Ar-H) | ||

| δ 2.95 (s, 3H, CH₃) | ||

| ¹³C NMR (DMSO-d₆, ppm) | Anticipated | |

| δ 152.0, 145.0, 131.0, 130.0, 129.5, 125.0, 124.0, 122.0, 121.0, 118.0 | ||

| δ 40.0 (CH₃) | ||

| IR (KBr, cm⁻¹) | Anticipated | |

| ~3250 (N-H stretch) | ||

| ~1340, ~1160 (S=O stretch) | ||

| ~1240 (C-O-C stretch) |

Note: Anticipated spectral data is based on typical values for similar structures and will need to be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic method.

Materials:

-

2-phenoxyaniline (o-aminodiphenylether)

-

Methanesulfonyl chloride

-

Triethylamine

-

Organic solvent (e.g., Dichloromethane or Toluene)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and a drying tube, add 2-phenoxyaniline and triethylamine in an appropriate organic solvent.

-

Heat the mixture to approximately 80-90 °C.

-

Slowly add methanesulfonyl chloride dropwise to the reaction mixture over a period of one hour while maintaining the temperature.

-

After the addition is complete, continue the reaction for an additional hour at the same temperature.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water while stirring continuously.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry it in an oven to obtain this compound.

Purification:

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Diagram

The probable mechanism of action for this compound is the inhibition of the COX-2 enzyme, which is a key component in the inflammatory signaling pathway. The following diagram illustrates this pathway.

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: N-(2-phenoxyphenyl)methanesulfonamide as a Key Intermediate in Anticancer Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide and its derivatives, particularly N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, are pivotal intermediates in the synthesis of advanced anticancer drug conjugates.[1] The inherent structural features of this scaffold allow for its strategic incorporation into linker technologies, facilitating the attachment of potent cytotoxic payloads to targeting moieties such as antibodies or other biologics. This document provides detailed protocols for the synthesis of the key amino-intermediate, outlines its application in drug conjugate design, presents relevant biological activity data, and illustrates the potential mechanisms of action, including the induction of apoptosis.

Introduction

The efficacy of traditional chemotherapy is often limited by a narrow therapeutic window and systemic toxicity. Antibody-Drug Conjugates (ADCs) and other targeted drug conjugates represent a paradigm shift, offering selective delivery of cytotoxic agents to tumor cells while minimizing off-target effects.[2][3] The linker component, which connects the targeting antibody to the cytotoxic payload, is critical to the success of an ADC, dictating its stability in circulation and the efficiency of drug release at the tumor site.[4][5][6]

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the COX-2 inhibitor Nimesulide, has emerged as a valuable intermediate for linker synthesis.[1] Its primary amino group provides a reactive handle for covalent attachment to payloads or polymers, while the overall structure can influence the physicochemical properties, such as solubility and stability, of the final conjugate.[1] A notable application is in the development of hyaluronic acid conjugates designed to target CD44-overexpressing tumors.[1]

Synthesis of Key Intermediate: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

The most common route to obtaining the crucial amino-intermediate is through the chemical reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (commercially known as Nimesulide).[1]

Experimental Protocol: Tin-Hydrochloric Acid Reduction

This protocol describes the reduction of the nitro group of Nimesulide to a primary amine using tin metal in the presence of concentrated hydrochloric acid.[1]

Materials:

-

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

-

Tin (Sn) metal powder or granules

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water (ice-cold)

-

Chloroform

-

Methanol

-

Reaction flask with reflux condenser

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Nimesulide (e.g., 5 g, 16.2 mmol) and tin metal (e.g., 3.13 g).[1]

-

Acid Addition: Carefully add concentrated HCl (e.g., 20 mL) to the flask.[1]

-

Heating: Heat the reaction mixture to 90°C using a water bath or heating mantle and maintain this temperature for approximately 3 hours under reflux.[1]

-

Quenching and Precipitation: After the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product.[1]

-

Isolation: Filter the crude product from the aqueous solution.[1]

-

Basification: The filtered solid is then treated with a base (e.g., sodium hydroxide solution) until basic pH is achieved to isolate the free amine.

-

Purification: The crude product is purified by recrystallization from a chloroform-methanol solvent mixture to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a solid.[1]

Caption: Workflow for the synthesis of the key amino-intermediate.

Application in Anticancer Drug Conjugates

The primary amine of N-(4-amino-2-phenoxyphenyl)methanesulfonamide serves as a versatile conjugation point. It can be acylated or otherwise modified to become part of a larger, functional linker system designed to be stable in circulation but cleavable within the tumor microenvironment or inside cancer cells.

Case Study: CA102N - A CD44-Targeted Conjugate

A notable application involves the covalent linkage of this intermediate (referred to as H-Nim) to hyaluronic acid (HA).[1] HA is a natural ligand for the CD44 receptor, which is frequently overexpressed on the surface of various tumor cells. This strategy creates a conjugate, CA102N, that enhances tumor-targeting.[1] The amino group of the intermediate improves the overall solubility of the conjugate compared to its nitro-analog.[1]

Caption: Logical relationship in a targeted drug conjugate.

Data and Physicochemical Properties

Quantitative data provides insight into the characteristics and performance of the intermediate and related compounds.

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 51765-51-6 | 263.31 | Core Scaffold | [7] |

| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | 51765-53-8 | 308.31 | Nitro Group (-NO₂) | [8] |

| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | 278.33 | Amino Group (-NH₂) |[1] |

Table 2: Biological Activity of Related Compounds and Conjugates

| Compound/Conjugate | Target/Cell Line | Metric | Value | Key Finding | Reference |

|---|---|---|---|---|---|

| TL-77¹ | HCT-116 | GI₅₀ | < 1 µM | Potent in vitro growth inhibition | [9][10] |

| CA102N² | In vivo model | Drug Recovery | ~94.9% at 240h | Significant tumor accumulation | [1] |

¹TL-77 is a related sulfonamide, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, demonstrating the anticancer potential of the broader class. ²CA102N is a hyaluronic acid conjugate using the amino-intermediate.

Potential Mechanisms of Action

While the ultimate mechanism of a drug conjugate is dictated by its cytotoxic payload, the sulfonamide scaffold itself and its derivatives are biologically active. Conjugates derived from this compound may exert their effects through multiple pathways.

-